

3-Iodo-1-propyl-1H-pyrazole: A Versatile Intermediate for Synthetic Chemistry

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Compound of Interest

Compound Name: **3-Iodo-1-propyl-1H-pyrazole**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-1-propyl-1H-pyrazole is a key synthetic intermediate, valued for its utility in the construction of complex molecular architectures. The presence of a propyl group at the N1 position and an iodine atom at the C3 position of the pyrazole ring allows for regioselective functionalization, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of **3-iodo-1-propyl-1H-pyrazole**, with a focus on its role in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and quantitative data are presented to facilitate its use in the laboratory.

Introduction

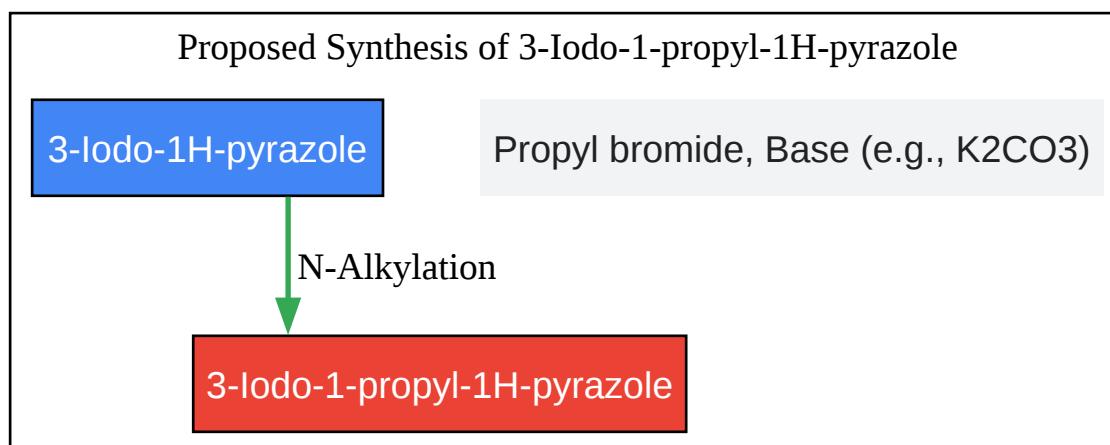
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.^{[1][2][3][4]} Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive pharmacophore. The introduction of substituents at various positions on the pyrazole ring is a common strategy for modulating the biological activity and pharmacokinetic properties of these molecules.

3-Iodo-1-propyl-1H-pyrazole serves as a versatile precursor for the synthesis of diverse 3-substituted pyrazole derivatives. The carbon-iodine bond at the C3 position is particularly amenable to transformation via transition metal-catalyzed cross-coupling reactions, such as the

Suzuki-Miyaura and Sonogashira couplings. These reactions enable the formation of carbon-carbon bonds, providing access to a vast chemical space of novel compounds with potential therapeutic applications, particularly as kinase inhibitors.[1][3][5]

Synthesis of 3-**iodo-1-propyl-1H-pyrazole**

The synthesis of **3-iodo-1-propyl-1H-pyrazole** can be efficiently achieved in a two-step sequence starting from commercially available 3-iodo-1H-pyrazole. The first step involves the N-alkylation of the pyrazole ring with a propyl halide, followed by purification.



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Figure 1: Proposed synthetic route for **3-iodo-1-propyl-1H-pyrazole**.

Experimental Protocol: Synthesis of 3-**iodo-1-propyl-1H-pyrazole**

Materials:

- 3-iodo-1H-pyrazole
- Propyl bromide
- Potassium carbonate (K₂CO₃)
- Acetonitrile (CH₃CN)

- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a solution of 3-iodo-1H-pyrazole (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
- Add propyl bromide (1.2 eq) dropwise to the suspension at room temperature.
- Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature and filter off the solid inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford **3-iodo-1-propyl-1H-pyrazole**.

Note: This is a generalized procedure based on standard N-alkylation of pyrazoles. Optimization of reaction conditions may be necessary to achieve optimal yields.

Physicochemical Properties

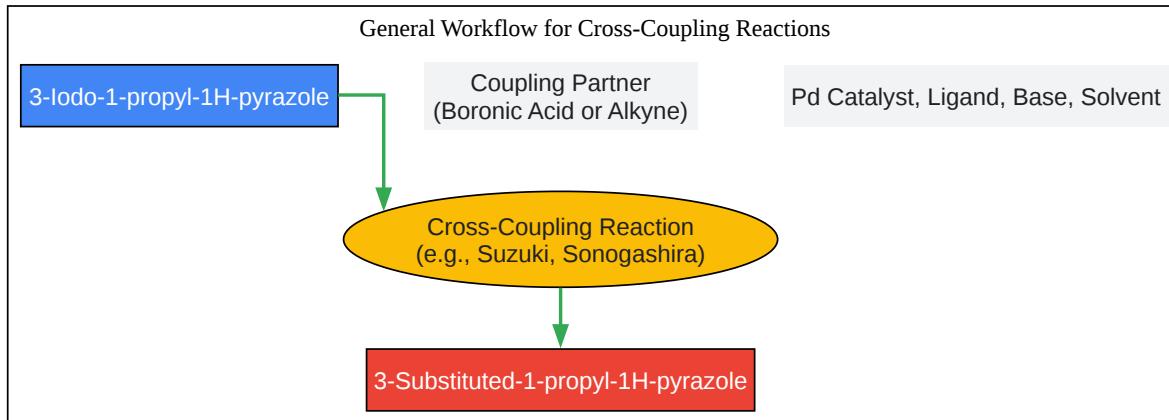
A summary of the key physicochemical properties of **3-iodo-1-propyl-1H-pyrazole** is provided in the table below.

Property	Value	Reference
Molecular Formula	$C_6H_9IN_2$	
Molecular Weight	236.05 g/mol	
Appearance	Expected to be a solid or oil	
Solubility	Soluble in common organic solvents	
Predicted 1H NMR ($CDCl_3$)	δ 7.5-7.6 (d, 1H), 6.3-6.4 (d, 1H), 4.0-4.1 (t, 2H), 1.8-1.9 (m, 2H), 0.9-1.0 (t, 3H)	
Predicted ^{13}C NMR ($CDCl_3$)	δ 140-141, 115-116, 90-91, 55-56, 23-24, 11-12	

Note: Predicted NMR data is based on analogous structures and may vary from experimental values.

Applications in Synthesis: Cross-Coupling Reactions

3-Iodo-1-propyl-1H-pyrazole is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents at the 3-position of the pyrazole ring.



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Figure 2: Generalized workflow for cross-coupling reactions of **3-iodo-1-propyl-1H-pyrazole**.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds between **3-iodo-1-propyl-1H-pyrazole** and various aryl or heteroaryl boronic acids.^{[6][7]}

Generalized Experimental Protocol:

- To a reaction vessel, add **3-iodo-1-propyl-1H-pyrazole** (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base (e.g., K_2CO_3 , Cs_2CO_3 , 2.0-3.0 eq).
- Add a palladium catalyst (e.g., $Pd(PPh_3)_4$, $PdCl_2(dppf)$, 2-5 mol%) and a suitable solvent (e.g., dioxane/water, toluene, DMF).
- Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
- Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

- After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Catalyst/Ligand System	Base	Solvent	Temperature (°C)	Typical Yield (%)
Pd(PPh ₃) ₄	K ₂ CO ₃	Dioxane/H ₂ O	90-100	70-95
PdCl ₂ (dppf)	Cs ₂ CO ₃	Toluene	100-110	75-98
XPhos Pd G2 / XPhos	K ₃ PO ₄	Dioxane/H ₂ O	80-100	80-99

Table 1: Representative conditions for Suzuki-Miyaura coupling of 3-iodopyrazoles.[\[6\]](#)[\[7\]](#)

Sonogashira Coupling

The Sonogashira coupling enables the synthesis of 3-alkynyl-1-propyl-1H-pyrazoles by reacting **3-iodo-1-propyl-1H-pyrazole** with terminal alkynes.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Generalized Experimental Protocol:

- To a reaction vessel under an inert atmosphere, add **3-iodo-1-propyl-1H-pyrazole** (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a suitable solvent (e.g., THF, DMF).
- Add the terminal alkyne (1.2-1.5 eq) and a base (e.g., triethylamine, diisopropylamine).
- Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete.
- Filter the reaction mixture through a pad of celite and concentrate the filtrate.
- Purify the residue by column chromatography to yield the 3-alkynylpyrazole product.

Catalyst System	Base	Solvent	Temperature (°C)	Typical Yield (%)
Pd(PPh ₃) ₄ , CuI	Et ₃ N	THF	25-50	70-90
PdCl ₂ (PPh ₃) ₂ , CuI	i-Pr ₂ NH	DMF	25-60	75-95

Table 2: Representative conditions for Sonogashira coupling of 3-iodopyrazoles.[8][9][10]

Application in Drug Discovery: Kinase Inhibitors

Pyrazole-containing compounds are widely recognized for their potential as kinase inhibitors.[1][3][5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The ability to readily diversify the 3-position of the pyrazole ring using **3-iodo-1-propyl-1H-pyrazole** as a starting material makes it a valuable tool in the synthesis of focused libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies.

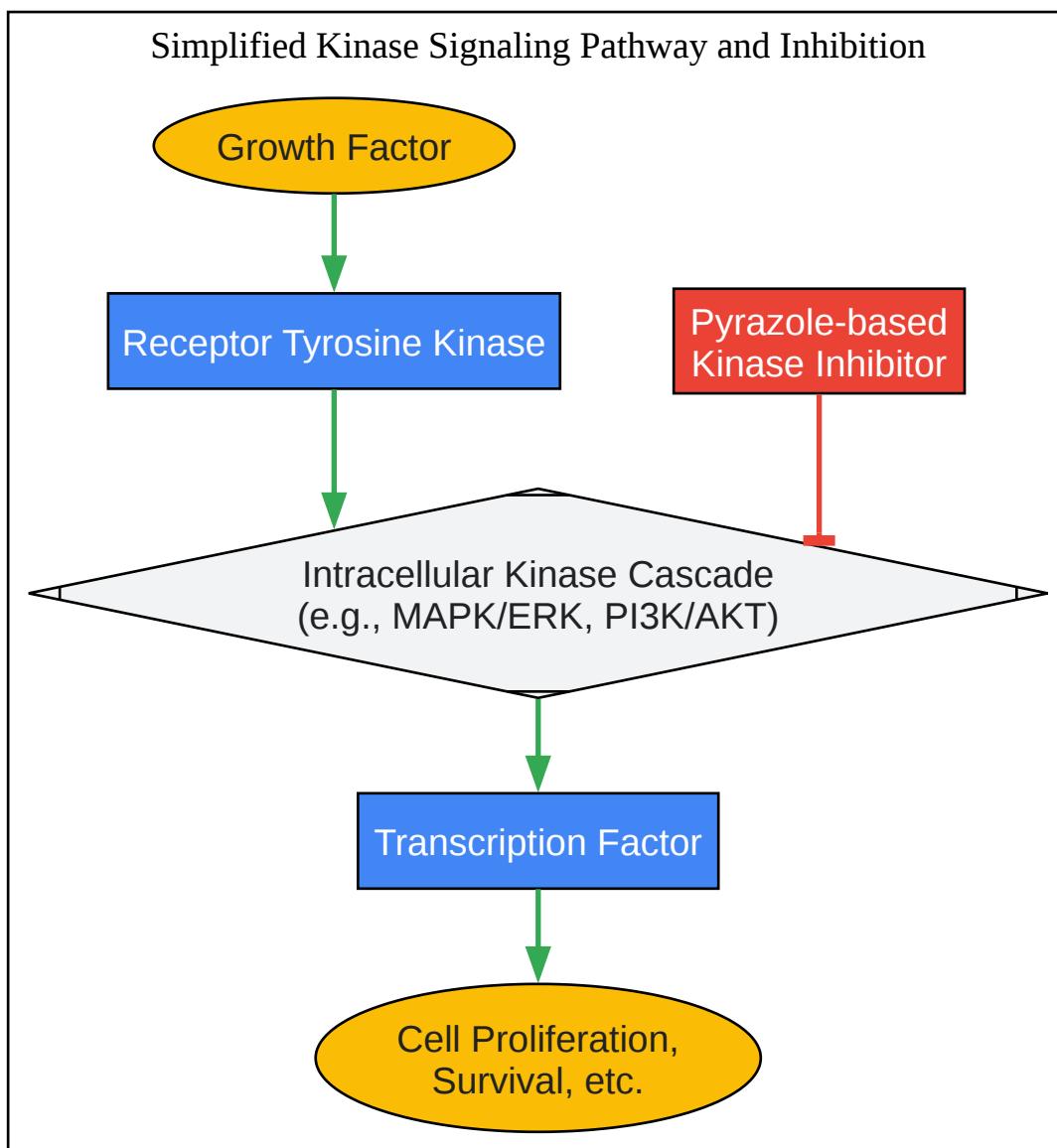
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Figure 3: Inhibition of a generic kinase signaling pathway by a pyrazole-based inhibitor.

Conclusion

3-*iodo-1-propyl-1H-pyrazole* is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis and the reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions provide a robust platform for the generation of diverse libraries of 3-substituted pyrazoles. The demonstrated utility of the pyrazole scaffold in drug discovery, particularly in the development of kinase inhibitors, underscores the importance of **3-*iodo-1-***

propyl-1H-pyrazole as a key building block for medicinal chemists and researchers in related fields. The detailed protocols and data presented in this guide are intended to facilitate the effective utilization of this compound in synthetic endeavors.

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